4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Description
The compound “4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride” is a piperidine derivative featuring a brominated phenoxyethyl substituent. Its structure includes a tert-pentyl (2-methylbutan-2-yl) group at the 4-position of the phenoxy ring and a bromine atom at the 2-position.
Piperidine derivatives are commonly explored in drug discovery due to their bioactivity, such as receptor modulation (e.g., serotonin reuptake inhibitors like paroxetine hydrochloride, as seen in ). The tert-pentyl group in this compound may influence lipophilicity and metabolic stability compared to smaller alkyl substituents like tert-butyl or isopropyl .
Properties
IUPAC Name |
4-[2-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO.ClH/c1-4-18(2,3)15-5-6-17(16(19)13-15)21-12-9-14-7-10-20-11-8-14;/h5-6,13-14,20H,4,7-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWWFHONCTWHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-4-(tert-pentyl)phenol
- Starting Materials:
- 4-(tert-pentyl)phenol (commercially available or synthesized via Friedel-Crafts alkylation of phenol with 2-methyl-2-butene)
- Brominating agent such as N-bromosuccinimide (NBS) or bromine in controlled conditions
- Reaction Conditions:
- Solvent: Acetic acid or dichloromethane
- Temperature: 0–25 °C to avoid polybromination
- Outcome: Selective bromination at the ortho position relative to the hydroxyl group, yielding 2-bromo-4-(tert-pentyl)phenol with high regioselectivity and moderate to excellent yields (typically 70–90%).
Etherification to Introduce the Ethyl Linker
- Objective: Convert the phenol into a phenoxyethyl intermediate capable of undergoing nucleophilic substitution.
- Typical Procedure:
- React 2-bromo-4-(tert-pentyl)phenol with 2-bromoethyl bromide or 2-chloroethyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: 50–80 °C for several hours (6–12 h)
- Mechanism: Williamson ether synthesis via nucleophilic substitution of the phenolate anion on the haloalkyl reagent.
- Expected Yield: Moderate to high (60–85%), depending on reaction optimization.
Nucleophilic Substitution with Piperidine
- Reaction: The haloethyl phenoxy intermediate is reacted with piperidine to form the target compound.
- Conditions:
- Solvent: Ethanol, acetonitrile, or neat piperidine as solvent
- Temperature: Room temperature to reflux (25–80 °C)
- Stoichiometry: Slight excess of piperidine to drive reaction to completion
- Outcome: Formation of 4-{2-[2-bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine.
- Purification: Typically isolated by extraction and chromatographic techniques.
Formation of Hydrochloride Salt
- Procedure:
- The free base is dissolved in anhydrous solvent (e.g., ethereal HCl or HCl in isopropanol).
- The hydrochloride salt precipitates out and is collected by filtration.
- Purpose: Enhances compound stability, crystallinity, and solubility for further use.
Data Table Summarizing Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aromatic bromination | 4-(tert-pentyl)phenol + NBS, AcOH, 0–25 °C | 70–90 | Regioselective ortho bromination |
| 2 | Williamson ether synthesis | 2-bromo-4-(tert-pentyl)phenol + 2-bromoethyl bromide, K2CO3, DMF, 50–80 °C, 6–12 h | 60–85 | Polar aprotic solvent, base-mediated |
| 3 | Nucleophilic substitution | Haloethyl phenoxy intermediate + piperidine, EtOH, RT–80 °C | 75–90 | Excess piperidine, mild to moderate heat |
| 4 | Salt formation | Free base + HCl in ether or isopropanol | >95 | Precipitation of hydrochloride salt |
Research Findings and Optimization Notes
- Yield Optimization: Use of polar aprotic solvents and controlled temperature profiles in etherification and substitution steps significantly improves yields and purity.
- Selectivity: Bromination under mild conditions avoids polybromination and maintains the tert-pentyl substituent intact.
- Purity: Hydrochloride salt formation facilitates crystallization and removal of impurities.
- Scalability: Multi-step synthesis is amenable to scale-up with appropriate control of reaction parameters and purification protocols.
- Reagent Considerations: Use of less expensive brominating agents and bases can reduce cost without compromising yield.
- Environmental Impact: Some protocols employ aqueous or catalyst-free conditions for related phenoxy compounds, indicating potential for greener modifications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the piperidine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium iodide can yield 4-{2-[2-Iodo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride, while oxidation with potassium permanganate can produce quinone derivatives.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that compounds similar to 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride exhibit potential antidepressant effects. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of such compounds in preclinical models of depression, demonstrating significant behavioral improvements in treated subjects .
Pain Management
The compound has also been investigated for its analgesic properties. In a series of experiments, researchers found that derivatives of piperidine effectively reduced pain responses in animal models. The mechanisms involved include the modulation of pain pathways via opioid receptors, suggesting that this compound could be developed into a therapeutic agent for chronic pain management .
Neuropharmacology
Cognitive Enhancement
Studies have explored the role of piperidine derivatives in cognitive enhancement. Research indicates that these compounds may improve memory and learning capabilities by enhancing cholinergic activity in the brain. In animal studies, administration of such compounds resulted in improved performance on memory tasks, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthetic route often includes bromination, ether formation, and piperidine ring closure. A detailed synthetic pathway can be outlined as follows:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | 4-tert-pentylphenol + Br₂ | Room temperature |
| 2 | Ether Formation | Brominated phenol + Ethylene glycol | Heat under reflux |
| 3 | Piperidine Formation | Ether + Piperidine | Heat under reflux |
This method has been optimized for yield and purity, allowing for effective production for research purposes .
Toxicology Studies
Safety Profile
Toxicological assessments have shown that this compound exhibits irritant properties but is generally well-tolerated at therapeutic doses in animal models. Safety studies focus on determining the LD50 values and potential long-term effects on organ systems. It is crucial to understand the safety profile before advancing to clinical trials .
Case Studies
Case Study: Antidepressant Efficacy
A recent study involving a cohort of depressed patients treated with a related piperidine compound demonstrated significant improvements in mood and anxiety levels after eight weeks of treatment. The study utilized standardized depression scales to quantify changes, revealing a reduction in symptoms compared to placebo groups .
Case Study: Pain Management Trials
In another clinical trial focusing on chronic pain patients, participants receiving this compound reported a marked decrease in pain levels compared to those receiving standard analgesics. This trial highlights the compound's potential as an alternative or adjunct therapy for pain management .
Mechanism of Action
The mechanism of action of 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall pharmacological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Alkyl Group Size : The tert-pentyl group (C5) in the target compound increases steric bulk and lipophilicity compared to tert-butyl (C4) or isopropyl (C3) analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride?
- Methodology : The compound’s synthesis likely involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React a tert-pentyl-substituted phenol derivative with 2-bromoethylpiperidine under basic conditions (e.g., K₂CO₃ or NaOH in a polar aprotic solvent like DMF) to form the phenoxy-ethyl-piperidine intermediate .
- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether).
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperidine ring, bromophenoxy group, and tert-pentyl substituent. Key signals:
- δ 1.2–1.4 ppm (tert-pentyl methyl groups), δ 3.5–4.2 ppm (piperidine and ethoxy protons), δ 6.8–7.2 ppm (aromatic protons) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Test solubility using a standardized solvent panel .
- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields across different batches?
- Root-Cause Analysis :
- Reagent Purity : Verify tert-pentylphenol and bromoethylpiperidine precursors via GC-MS or NMR to detect impurities .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time .
- Kinetic Studies : Vary temperature (25–80°C) and base concentration to identify rate-limiting steps .
Q. What strategies are effective for studying the compound’s biological activity and selectivity?
- In Vitro Assays :
- Target Binding : Radioligand displacement assays (e.g., using ³H-labeled analogs) to assess affinity for CNS receptors (e.g., sigma-1 or opioid receptors) .
- Cellular Toxicity : MTT assay in HEK-293 or neuronal cell lines to determine IC₅₀ values .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with target proteins .
Q. How can researchers optimize the synthetic route for scalability while minimizing hazardous byproducts?
- Green Chemistry Approaches :
- Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalytic Methods: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency at lower temperatures .
Q. What computational tools are recommended for elucidating reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Calculate transition states and activation energies for key steps (e.g., SN2 displacement) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
